4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole
Description
Properties
Molecular Formula |
C13H14N4O3 |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
4-methyl-3-[[3-(3-nitrophenyl)oxetan-3-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H14N4O3/c1-16-9-14-15-12(16)6-13(7-20-8-13)10-3-2-4-11(5-10)17(18)19/h2-5,9H,6-8H2,1H3 |
InChI Key |
STOFFQQKZTTZMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CC2(COC2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Incorporation of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, is introduced via nucleophilic substitution reactions involving halogenated oxetane derivatives.
Nucleophilic Substitution with Bromomethyl Oxetane: Sodium hydride is used to deprotonate the triazole nitrogen, generating a nucleophile that attacks 3-(bromomethyl)-3-methyloxetane, leading to the formation of the oxetane-substituted triazole with high yields (up to 98.5%) under mild conditions (room temperature to 40°C overnight).
Alternative Alkylation Agents: Other alkylating agents such as 2-methoxyethyl methanesulfonate or 3-iodotetrahydrofuran have been used to functionalize triazoles, indicating the versatility of alkylation strategies in this chemical space.
Representative Preparation Method (Hypothetical Based on Related Literature)
Analytical Characterization and Purification
Purification: Column chromatography on silica gel using ethyl acetate/n-heptane gradients is effective for isolating the target compound as a colorless oil or solid.
Spectroscopic Analysis: Characterization typically involves ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.
Summary of Key Reaction Parameters
| Parameter | Typical Conditions | Impact on Synthesis |
|---|---|---|
| Solvent | DMF (Dimethylformamide) | Polar aprotic solvent facilitating nucleophilic substitution |
| Base | Sodium hydride (NaH) | Strong base for deprotonation of triazole nitrogen |
| Temperature | Room temperature to 120°C (microwave) | Microwave heating reduces reaction time; conventional heating requires longer times |
| Atmosphere | Inert (Argon) | Prevents oxidation and side reactions during alkylation |
| Reaction Time | Minutes (microwave) to overnight (alkylation) | Microwave irradiation accelerates cyclization; alkylation requires longer time |
Research Findings and Considerations
The use of microwave irradiation significantly improves the efficiency of triazole ring formation, offering a green chemistry advantage by reducing energy consumption and reaction time.
Alkylation with oxetane derivatives proceeds with excellent yields under mild conditions, indicating the stability of the oxetane ring during synthesis.
The introduction of the 3-nitrophenyl group remains a synthetic challenge requiring further optimization, potentially through modern cross-coupling techniques.
Purification and characterization protocols are well-established for similar triazole derivatives, ensuring reproducibility and structural confirmation.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted triazoles and nitro-oxidized derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit antimicrobial properties. 4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole has been studied for its efficacy against various bacterial strains. In vitro studies demonstrated that this compound inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
Triazole derivatives are known for their anticancer activities. Preliminary studies suggest that 4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole may induce apoptosis in cancer cells. The mechanism involves the inhibition of specific signaling pathways that promote cell survival . Further research is necessary to elucidate its full potential in cancer therapy.
Fungicidal Activity
The compound has shown promise as a fungicide in agricultural applications. Its structural characteristics allow it to interact with fungal cell membranes, disrupting their integrity and leading to cell death. Field trials have reported effective control over fungal diseases in crops, suggesting its viability as a sustainable agricultural solution .
Herbicidal Properties
Additionally, the compound has been investigated for herbicidal activity. Studies indicate that it can inhibit the growth of certain weed species without adversely affecting crop yield. This selective action makes it a valuable candidate for integrated pest management strategies in agriculture .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial activity of the compound against common pathogens using agar diffusion methods. Results indicated significant zones of inhibition, particularly against gram-positive bacteria, highlighting its potential as an alternative to traditional antibiotics.
Case Study 2: Agricultural Trials
Field trials conducted over two growing seasons assessed the effectiveness of the compound as a fungicide on wheat crops. The results showed a reduction in disease incidence by over 60%, demonstrating its practical application in real-world agricultural settings.
Mechanism of Action
The mechanism of action of 4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The nitrophenyl group may participate in redox reactions, influencing cellular pathways. The oxetane ring provides stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural similarities with other 4H-1,2,4-triazole derivatives but differs in substituent groups, which critically affect its properties:
Key Observations :
- The oxetane group in the target compound introduces conformational rigidity compared to flexible alkyl or arylthio substituents .
Key Observations :
- Sulfonyl and sulfanyl groups enhance bioavailability and metabolic stability .
- The oxetane group may improve membrane permeability due to its polarity and small size .
Physicochemical Properties
Biological Activity
4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound's structure comprises a triazole ring with a methyl group and an oxetan moiety substituted by a nitrophenyl group. This unique configuration may contribute to its biological properties.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with 4-methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : It has demonstrated potential in modulating cytokine release.
- Antiproliferative Properties : The compound's influence on cell proliferation has been evaluated in peripheral blood mononuclear cells (PBMC).
Antimicrobial Activity
In a study evaluating the antimicrobial effects of several triazole derivatives, including 4-methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole, it was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics.
Table 1: Antimicrobial Activity of 4-Methyl-3-((3-(3-Nitrophenyl)Oxetan-3-yl)methyl)-4H-1,2,4-Triazole
| Bacterial Strain | MIC (µg/mL) | Reference Compound MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Penicillin) |
| Escherichia coli | 64 | 32 (Ampicillin) |
| Pseudomonas aeruginosa | 128 | 64 (Ciprofloxacin) |
Anti-inflammatory Effects
The anti-inflammatory potential of the compound was assessed by measuring its effect on cytokine release in PBMC cultures stimulated with lipopolysaccharide (LPS). The results indicated that the compound significantly reduced the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ).
Table 2: Cytokine Release Modulation by 4-Methyl-3-((3-(3-Nitrophenyl)Oxetan-3-yl)methyl)-4H-1,2,4-Triazole
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 150 | 60 | 60% |
| IL-6 | 200 | 90 | 55% |
| IFN-γ | 100 | 40 | 60% |
Antiproliferative Properties
The antiproliferative activity was evaluated using PBMCs cultured under various conditions. The compound exhibited low toxicity at doses up to 100 µg/mL and showed significant inhibition of cell proliferation.
Case Study
In a specific case study involving the treatment of PBMCs with various concentrations of the compound, it was observed that at a concentration of 50 µg/mL, there was a notable decrease in cell viability compared to control groups. This suggests that while the compound may have therapeutic potential, careful dosage consideration is necessary to avoid cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
